3-(Difluoromethyl)pentanoic acid
Description
Significance of Difluoromethylated Functional Groups in Chemical Biology and Medicinal Chemistry
The difluoromethyl group is increasingly recognized for its valuable role in drug design and chemical biology. Its ability to act as a lipophilic hydrogen bond donor is a key attribute, allowing it to serve as a bioisostere for common functional groups like hydroxyl (-OH), thiol (-SH), and amine (-NH₂) groups. acs.orgresearchgate.netresearchgate.net This bioisosteric replacement can lead to enhanced metabolic stability, improved cell membrane permeability, and modulated binding affinity for biological targets. nih.govnih.gov
Furthermore, the introduction of a difluoromethyl group can enhance a molecule's lipophilicity, which is a critical factor in its absorption, distribution, metabolism, and excretion (ADME) profile. nih.govnih.gov However, the effect on lipophilicity is not always straightforward and can be influenced by other functional groups present in the molecule. acs.org
Overview of the Pentanoic Acid Backbone as a Bioisosteric or Scaffold Element
The pentanoic acid backbone is a versatile scaffold in medicinal chemistry, appearing in a wide range of biologically active compounds. Its five-carbon chain provides a flexible linker that can be readily modified to optimize interactions with biological targets. ontosight.aitandfonline.com Derivatives of pentanoic acid have been investigated for a variety of therapeutic applications, including anticancer and neuroprotective agents. tandfonline.comnih.gov
The carboxylic acid group of pentanoic acid is a key feature, as it is often involved in crucial binding interactions with receptors and enzymes. hyphadiscovery.comnih.gov However, the acidic nature of this group can also lead to metabolic liabilities. hyphadiscovery.com As a result, bioisosteric replacement of the carboxylic acid group is a common strategy in drug design to improve a compound's pharmacokinetic properties. hyphadiscovery.comnih.govtcichemicals.com
The combination of the pentanoic acid scaffold with various functional groups has led to the discovery of potent and selective therapeutic agents. For example, certain pentanoic acid derivatives have shown potential in treating neurological disorders by modulating GABA receptor responses. google.com
Research Landscape of 3-(Difluoromethyl)pentanoic Acid and Structurally Related Compounds in Academic Contexts
While specific research on this compound is limited in publicly available literature, the broader class of difluoromethylated carboxylic acids has garnered significant attention. researchgate.netsioc-journal.cn Much of the research has focused on the synthesis of these compounds and their application as building blocks for more complex molecules. acs.orgorganic-chemistry.org
A notable related compound is 2,5-diamino-2-(difluoromethyl)pentanoic acid, also known as eflornithine (B1671129). drugbank.comrsc.org Eflornithine is an irreversible inhibitor of ornithine decarboxylase and is used in the treatment of African trypanosomiasis (sleeping sickness) and hirsutism. drugbank.com The presence of the difluoromethyl group at the alpha-position of this amino acid analogue is crucial for its mechanism of action.
Research into other difluoromethylated compounds, such as 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, highlights the interest in using the CF₂H group to create novel pharmaceutical and agrochemical agents. ontosight.aiontosight.ai The development of new synthetic methods for the difluoromethylation of carboxylic acids and other organic molecules continues to be an active area of research, paving the way for the exploration of novel compounds like this compound. sioc-journal.cnacs.org
Interactive Data Tables
Table 1: Physicochemical Properties of Related Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |
| Pentanoic Acid | C₅H₁₀O₂ | 102.13 | Simple carboxylic acid scaffold. |
| Eflornithine (2,5-diamino-2-(difluoromethyl)pentanoic acid) | C₆H₁₂F₂N₂O₂ | 182.17 | α-difluoromethylated amino acid, enzyme inhibitor. drugbank.comrsc.org |
| 3-(Trifluoromethyl)pentanoic acid | C₆H₉F₃O₂ | 170.13 | Analog with a trifluoromethyl group. |
| 3,3-Difluoro-4-methylpentanoic acid | C₆H₁₀F₂O₂ | 152.14 | Fluorinated pentanoic acid derivative with potential biological activity. |
Table 2: Bioisosteric Relationships of the Difluoromethyl Group
| Functional Group | Bioisosteric Replacement | Impact on Properties |
| Hydroxyl (-OH) | Difluoromethyl (-CF₂H) | Can act as a hydrogen bond donor, may increase metabolic stability. acs.orgresearchgate.net |
| Thiol (-SH) | Difluoromethyl (-CF₂H) | Mimics hydrogen bonding potential, can alter lipophilicity. acs.orgresearchgate.net |
| Amine (-NH₂) | Difluoromethyl (-CF₂H) | Can serve as a bioisostere, influencing receptor binding and pharmacokinetics. acs.orgresearchgate.net |
Synthetic Methodologies for Difluoromethylated Aliphatic Carboxylic Acids
The incorporation of difluoromethyl (CF2H) groups into organic molecules is a critical strategy in medicinal chemistry and materials science. The CF2H group can act as a lipophilic hydrogen bond donor and serve as a bioisostere for hydroxyl, thiol, or methyl groups, potentially enhancing the metabolic stability, membrane permeability, and binding affinity of parent compounds nih.gov. This article focuses on the synthetic methodologies applicable to the formation of this compound and related difluoromethylated aliphatic carboxylic acids.
Structure
3D Structure
Properties
IUPAC Name |
3-(difluoromethyl)pentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F2O2/c1-2-4(6(7)8)3-5(9)10/h4,6H,2-3H2,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGUZWQJBNHWFKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC(=O)O)C(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Derivatization Studies of 3 Difluoromethyl Pentanoic Acid Analogs
Intrinsic Reactivity of the Difluoromethyl Moiety in Pentanoic Acid Frameworks
The difluoromethyl group exerts significant electronic and steric effects on its parent molecule. The strong electronegativity of the two fluorine atoms creates a polarized C-F bond, which influences the reactivity of the entire molecule. In an aliphatic chain like pentanoic acid, the CF2 group's presence can impact the molecule's conformation and physicochemical properties.
Table 1: Comparative Properties of Methylene vs. Difluoromethylene Groups in Aliphatic Chains
| Property | Methylene (-CH2-) Group | Difluoromethylene (-CF2-) Group | Reference |
|---|---|---|---|
| Typical Bond Angle (C-X-C) | ~112.5° | ~116-117° | beilstein-journals.org |
| Electronic Effect | Weakly electron-donating | Strongly electron-withdrawing | mdpi.com |
| Hydrogen Bonding | Acts as a weak H-bond acceptor | Can act as a lipophilic H-bond donor (via C-H) | mdpi.com |
| Steric Profile | Standard | Larger effective volume than -CH2- | fu-berlin.de |
Synthesis and Characterization of Novel Derivatives through Carboxylic Acid Modification
The carboxylic acid functional group is a versatile handle for chemical modification, allowing for the synthesis of various derivatives such as esters and amides. organic-chemistry.orgpressbooks.pub These reactions typically proceed via activation of the carboxyl group. While specific derivatization of 3-(difluoromethyl)pentanoic acid is not extensively documented in the searched literature, methodologies applied to similar structures, such as difluoromethylated cinnamic acids, provide a clear blueprint for these transformations. nih.gov
A common strategy involves converting the carboxylic acid to an acid chloride or using a coupling agent to facilitate amide bond formation with a desired amine. For example, a one-pot methodology has been developed to synthesize a series of 3′-(difluoromethyl)-4′-methoxycinnamoyl amides. nih.gov This process uses a fluorinating agent like Deoxofluor® to convert the carboxylic acid to an intermediate cinnamoyl fluoride (B91410), which then reacts with various primary or secondary amines in the presence of a base like triethylamine (B128534) to yield the final amide products. nih.gov The resulting amides are characterized by spectroscopic methods, with the difluoromethyl group showing a characteristic triplet signal in both ¹H NMR (around δ 6.9, JHF ≈ 55.5 Hz) and ¹³C NMR (around δ 111.3, JCF ≈ 236 Hz). nih.gov
Table 2: Synthesis of Amide Derivatives from 3'-(Difluoromethyl)-4'-methoxycinnamic Acid
This table illustrates a synthetic approach applicable to modifying the carboxylic acid of fluorinated acids like this compound.
| Amine Reactant | Synthesized Amide Product | Yield (%) | ¹H NMR Shift for -CF₂H (δ, ppm) | Reference |
|---|---|---|---|---|
| Isopropylamine | N-isopropyl-3-[3-(difluoromethyl)-4-methoxyphenyl]-(E)-propenamide | 75 | 6.89 (t, J=55.6 Hz) | nih.gov |
| Isopentylamine | N-(3-Methylbutyl)-3-[3-(difluoromethyl)-4-methoxyphenyl]-(E)-propenamide | 72 | 6.89 (t, J=55.6 Hz) | nih.gov |
| Phenethylamine | N-(2-Phenylethyl)-3-[3-(difluoromethyl)-4-methoxyphenyl]-(E)-propenamide | 79 | 6.88 (t, J=55.6 Hz) | nih.gov |
| Piperidine | 1-{[3-(Difluoromethyl)-4-methoxyphenyl]-(E)-propenoyl}piperidine | 84 | 6.90 (t, J=55.6 Hz) | nih.gov |
Formation and Properties of Metal Complexes of Difluoromethylated Amino Pentanoic Acids
The introduction of an amino group to the difluoromethylated pentanoic acid framework creates a fluorinated amino acid analog, a class of compounds with significant interest in coordination chemistry and protein engineering. fu-berlin.debeilstein-journals.org These molecules can act as chelating ligands, binding to metal ions through their amino and carboxylate groups to form stable complexes. rsc.orgwikipedia.org
A study on the transition metal complexes of 2,5-diamino-2-(difluoromethyl)pentanoic acid hydrochloride (DPH) provides direct insight into this area. researchgate.net In this work, complexes with various metal(II) ions including Co(II), Ni(II), Cu(II), Mn(II), and Zn(II) were synthesized and characterized. researchgate.net The ligand, DPH, coordinates with the metal ions in a bidentate fashion through one nitrogen atom of an amino group and one oxygen atom of the carboxylate group. researchgate.net The terminal amino group on the side chain remains protonated. researchgate.net
Spectroscopic and magnetic data suggest that the geometry of the resulting complexes varies with the metal ion. For example, the Cu(II) and Zn(II) complexes were proposed to have a tetrahedral geometry, while the Co(II) and Ni(II) complexes adopted an octahedral geometry, likely by incorporating water molecules into their coordination spheres. researchgate.net Infrared (IR) spectroscopy is a key tool for characterizing these complexes, with shifts in the vibrational frequencies of the amino (N-H) and carboxylate (C=O) groups upon coordination to the metal ion providing evidence of complex formation. researchgate.netresearchgate.net
Table 3: Properties of Metal(II) Complexes with 2,5-Diamino-2-(difluoromethyl)pentanoic Acid (DPH)
| Complex | Proposed Geometry | Magnetic Moment (μeff, B.M.) | Key IR Bands (cm⁻¹) ν(COO⁻)asym | Key IR Bands (cm⁻¹) ν(COO⁻)sym | Reference |
|---|---|---|---|---|---|
| [Co(DPH)₂(H₂O)₂]Cl₂ | Octahedral | 5.10 | 1662 | 1452 | researchgate.net |
| [Ni(DPH)₂(H₂O)₂]Cl₂ | Octahedral | 3.12 | 1671 | 1452 | researchgate.net |
| [Cu(DPH)₂]Cl₂ | Tetrahedral | 1.98 | 1600 | 1383 | researchgate.net |
| [Zn(DPH)₂]Cl₂ | Tetrahedral | Diamagnetic | 1659 | 1441 | researchgate.net |
| [Mn(DPH)₂(H₂O)₂]Cl₂ | Octahedral | 5.88 | 1601 | 1398 | researchgate.net |
Mechanistic Organic and Biochemical Investigations of Difluoromethylated Carboxylic Acid Systems
Elucidation of Reaction Mechanisms Involving the Difluoromethyl Group in Organic Transformations
The reactivity of the difluoromethyl group is central to its function as a tool for enzyme inactivation. When positioned alpha to a carbanion or a group that can stabilize a negative charge, the CHF2 moiety can undergo a facile elimination of a fluoride (B91410) ion. This process transforms a relatively inert group into a highly reactive electrophilic species.
In a typical scenario relevant to biological systems, an enzyme's catalytic base will abstract a proton from the carbon atom bearing the difluoromethyl group. This abstraction is facilitated by the electron-withdrawing nature of the two fluorine atoms, which increases the acidity of the C-H bond. The resulting carbanion is unstable and rapidly eliminates a fluoride ion (F-) to form a monofluoro-substituted α,β-unsaturated system. This Michael acceptor is highly electrophilic and susceptible to attack by nucleophilic residues within the enzyme's active site, leading to the formation of a stable, covalent bond and subsequent irreversible enzyme inactivation.
The general mechanism can be summarized as follows:
Enzyme-Substrate Binding: The difluoromethylated compound binds to the enzyme's active site.
Proton Abstraction: A basic residue in the active site removes a proton from the carbon adjacent to the CHF2 group.
Fluoride Elimination: The resulting carbanion eliminates a fluoride ion, generating a reactive electrophilic intermediate.
Covalent Modification: A nucleophilic residue in the active site attacks the electrophilic intermediate, forming a covalent adduct and inactivating the enzyme.
Enzyme-Mediated Conversion and Inactivation Mechanisms of Difluoromethylated Carboxylic Acid Analogs
The principles of mechanism-based enzyme inactivation are well-illustrated by the interactions of difluoromethylated carboxylic acid analogs with various enzymes. These compounds are designed to be processed by the target enzyme through its normal catalytic cycle, leading to their conversion into a species that ultimately inactivates the enzyme.
Mechanism-based enzyme inactivators, also known as "suicide substrates," are unreactive compounds that are transformed into potent inhibitors by the catalytic action of the target enzyme. Fluorinated substrates, particularly those containing a difluoromethyl group, are excellent candidates for this role. The key to their success lies in the C-F bond's strength, which ensures the compound's stability until it reaches the enzyme's active site. Once there, the enzyme's own catalytic machinery initiates the chemical transformation that unmasks the reactive functionality, leading to the elimination of fluoride and the generation of a Michael acceptor. This process ensures high specificity, as the inhibitor is only activated by the target enzyme, minimizing off-target effects.
Ornithine decarboxylase (ODC) is a pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme that catalyzes the first step in polyamine biosynthesis. Its inhibition has been a target for therapeutic intervention in various diseases. α-Difluoromethylornithine (DFMO) is a classic example of a mechanism-based inactivator of ODC.
The inactivation mechanism proceeds as follows:
DFMO enters the active site and forms a Schiff base with the PLP cofactor.
The enzyme proceeds with its normal catalytic function, which is the decarboxylation of the substrate.
This decarboxylation generates a carbanionic intermediate that is stabilized by the PLP cofactor.
The presence of the adjacent difluoromethyl group allows for the rapid elimination of a fluoride ion, creating a conjugated, electrophilic imine.
A nucleophilic residue in the active site, likely a cysteine, attacks this reactive intermediate, forming a covalent bond and irreversibly inactivating the enzyme.
| Step | Description of ODC Inactivation by DFMO | Key Intermediate/Product |
| 1 | Formation of Schiff base between DFMO and PLP | DFMO-PLP Schiff base |
| 2 | Enzyme-catalyzed decarboxylation | Carbanionic intermediate |
| 3 | Elimination of fluoride ion | Electrophilic conjugated imine |
| 4 | Nucleophilic attack by active site residue | Covalent adduct between enzyme and inhibitor |
γ-Aminobutyric acid aminotransferase (GABA-AT) is another PLP-dependent enzyme responsible for the degradation of the inhibitory neurotransmitter GABA. The inactivation of GABA-AT by difluoromethylated analogs also proceeds through a mechanism-based pathway. For instance, fluorinated analogs of GABA can act as suicide substrates.
The general mechanism involves the enzyme's catalytic cycle initiating a transformation of the inhibitor. This leads to the elimination of a fluoride ion from the difluoromethyl group, which generates a reactive electrophilic species. This species then covalently modifies a nucleophilic residue within the active site of GABA-AT, resulting in its irreversible inactivation. This targeted inactivation leads to an increase in GABA levels, which can be therapeutically beneficial.
Human ornithine aminotransferase (hOAT) is a mitochondrial PLP-dependent enzyme that plays a crucial role in amino acid metabolism. Its dysregulation is associated with certain metabolic disorders. The inactivation of hOAT by specific difluoromethylated analogs has been studied to understand its catalytic mechanism and to develop potential therapeutic agents.
The inactivation mechanism is consistent with the pattern observed for other PLP-dependent enzymes. The difluoromethylated analog binds to the active site and undergoes an enzyme-catalyzed reaction. This reaction triggers the elimination of a fluoride ion, creating a highly reactive electrophilic intermediate. This intermediate is then attacked by a nucleophilic residue in the hOAT active site, leading to the formation of a covalent adduct and the irreversible inactivation of the enzyme. The specificity of these inhibitors for hOAT over other aminotransferases is a key aspect of their design and is dictated by the precise geometry and electronic environment of the active site.
| Enzyme | Inhibitor Type | General Mechanism of Inactivation |
| ODC | α-Difluoromethylornithine (DFMO) | Decarboxylation followed by fluoride elimination and covalent modification. |
| GABA-AT | Cyclic Difluoromethylated Carboxylic Acid Analogs | Enzyme-catalyzed transformation leading to fluoride elimination and formation of a reactive Michael acceptor, which covalently modifies the enzyme. |
| hOAT | Cyclic Difluoromethylated Carboxylic Acid Analogs | Enzyme-initiated reaction causing fluoride elimination, generation of an electrophilic intermediate, and subsequent covalent attachment to an active site nucleophile. |
Structural Biology and Ligand Target Interaction Analysis
X-ray Crystallography of Enzyme-Ligand Complexes Involving Difluoromethylated Carboxylic Acid Analogs
X-ray crystallography is a powerful technique for elucidating the three-dimensional structures of protein-ligand complexes at atomic resolution. migrationletters.com This information provides invaluable insights into the binding interactions between a drug candidate and its target protein, which can be used to optimize the affinity and selectivity of the molecule. migrationletters.com
Several studies have successfully employed X-ray crystallography to determine the structures of enzymes in complex with difluoromethylated carboxylic acid analogs. For instance, the crystal structures of human D-amino acid oxidase (DAO) in complex with thiophene (B33073) carboxylic acids, including a 5-difluoromethyl analog, have been determined. nih.gov These structures revealed that the thiophene ring of the inhibitors stacks tightly with Tyr224 in the active site. nih.gov
In another example, the crystal structure of human ornithine aminotransferase (hOAT) was solved in complex with inactivators, including a difluoromethylated cyclopentene (B43876) carboxylic acid analog. nih.govnih.govresearchgate.net These studies showed that the inactivators form a covalent adduct with the pyridoxal (B1214274) 5'-phosphate (PLP) cofactor in the active site. nih.govnih.gov Specifically, the refined models for hOAT complexed with these inactivators show them covalently linked to PLP but free from other active site residues like Lys292. nih.gov
Furthermore, the introduction of a difluoromethyl group has been explored in the context of succinate (B1194679) dehydrogenase (SDH) inhibitors. mdpi.com While a specific crystal structure of an SDH-3-(difluoromethyl)pentanoic acid complex is not detailed, molecular docking studies based on existing SDH crystal structures provide insights into the putative binding modes of such compounds. mdpi.com
The table below summarizes key crystallographic studies of enzyme-ligand complexes involving difluoromethylated carboxylic acid analogs.
Table 1: X-ray Crystallography Data of Enzyme-Ligand Complexes
| Enzyme | Ligand (Analog) | PDB ID | Key Findings |
|---|---|---|---|
| Human D-amino acid oxidase (DAO) | 5-(difluoromethyl)thiophene-2-carboxylic acid | Not specified | Inhibitor's thiophene ring stacks with Tyr224 in the active site. nih.gov |
| Human ornithine aminotransferase (hOAT) | (3S,4R)-3-Amino-4-(difluoromethyl)cyclopent-1-ene-1-carboxylic acid | Not specified | Inactivator forms a covalent adduct with the PLP cofactor. nih.govnih.gov |
| PI3Kδ | 5-[2-(difluoromethyl)-1H-benzimidazol-1-yl]-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid derivative | 2WXL (used for docking) | The nitrogen of the (difluoromethyl)-1H-benzimidazole fragment interacts with Lys779. nih.gov |
Detailed Analysis of Binding Modes and Active Site Interactions in Enzyme-Inhibitor Systems
The analysis of binding modes and active site interactions provides a deeper understanding of the molecular determinants of inhibitor potency and selectivity. In the case of difluoromethylated carboxylic acid analogs, the difluoromethyl group can participate in various non-covalent interactions, including hydrogen bonds and halogen bonds, which can significantly influence binding affinity. frontiersin.orgrsc.org
For difluoromethylated inhibitors of human D-amino acid oxidase, a gradual decrease in potency was observed as the size of the 5-substituent increased from methyl to difluoromethyl and then to trifluoromethyl. nih.gov This suggests that steric hindrance may play a role in the binding of these analogs. nih.gov In the complex with hOAT, the carboxylate group of the difluoromethylated cyclopentene carboxylic acid inactivator forms a strong hydrogen bond with Tyr55 and interacts with Arg180, contributing to the stability of the protein-ligand system. nih.gov The aldehyde group of the ligand also forms a hydrogen bond with Gln266. nih.gov
Molecular docking studies of difluoromethylated pyrazole (B372694) carboxylic acid amides with succinate dehydrogenase (SDH) have shown the formation of hydrogen bonds between the carboxyl oxygen of the inhibitor and amino acid residues such as TRP173 and TYR58 in the Qp site of the enzyme. mdpi.com
In the context of PI3Kδ inhibitors, molecular docking revealed that the nitrogen of the (difluoromethyl)-1H-benzimidazole fragment of a derivative interacts with the positively charged Lys779, while the morpholine (B109124) ring forms a hydrogen bond with the main chain of Val828. nih.gov Interestingly, the introduction of a fluorine atom can alter the orientation of other parts of the molecule, affecting interactions such as the cation-π interaction with Trp760. nih.gov
The table below details the key interactions observed for difluoromethylated carboxylic acid analogs within the active sites of their target enzymes.
Table 2: Key Active Site Interactions of Difluoromethylated Carboxylic Acid Analogs
| Enzyme | Ligand (Analog) | Interacting Residues | Type of Interaction |
|---|---|---|---|
| Human ornithine aminotransferase (hOAT) | (3S,4R)-3-Amino-4-(difluoromethyl)cyclopent-1-ene-1-carboxylic acid | Tyr55, Arg180, Gln266 | Hydrogen bonding with the carboxylate and aldehyde groups. nih.gov |
| Succinate dehydrogenase (SDH) | 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amide | TRP173, TYR58 | Hydrogen bonding with the carboxyl oxygen. mdpi.com |
| PI3Kδ | 5-[2-(difluoromethyl)-1H-benzimidazol-1-yl]-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid derivative | Lys779, Val828, Trp760 | Interaction with the difluoromethyl-benzimidazole nitrogen, hydrogen bonding, and cation-π interaction. nih.gov |
| Human D-amino acid oxidase (DAO) | 5-(difluoromethyl)thiophene-2-carboxylic acid | Tyr224 | π-π stacking. nih.gov |
Conformational Studies of Difluoromethylated Carboxylic Acids and Their Analogs in Complex with Biological Macromolecules
The conformation adopted by a ligand upon binding to a biological macromolecule is a critical factor in determining its activity. The difluoromethyl group, with its unique stereoelectronic properties, can influence the conformational preferences of a molecule. rsc.org
Conformational studies can be performed using various experimental techniques, such as NMR spectroscopy, and computational methods like molecular dynamics simulations. acs.orgdiva-portal.org For instance, in the study of D,L-α-difluoromethylornithine (DFMO) with human ornithine decarboxylase (h-ODC), molecular docking studies revealed different binding modes and interactions for the L- and D-enantiomers. frontiersin.org L-DFMO was found to form a halogen bonding interaction between the oxygen atom of the carboxylic group of Asp361 and the fluorine atoms of the α-difluoromethyl group. frontiersin.org In contrast, D-DFMO was positioned further away from the PLP cofactor. frontiersin.org
Computational Chemistry and Molecular Modeling Approaches for 3 Difluoromethyl Pentanoic Acid
Computational chemistry and molecular modeling serve as powerful tools in modern drug discovery and chemical research, providing insights into molecular properties and interactions that can be difficult to obtain through experimental means alone. For a compound like 3-(Difluoromethyl)pentanoic acid, these computational approaches are invaluable for understanding its electronic structure, reactivity, and potential as a biologically active agent. By simulating molecular behavior at an atomic level, researchers can predict physicochemical properties, model interactions with biological targets, and guide the synthesis of more potent and selective derivatives.
Analytical Methodologies for Research and Characterization of Difluoromethylated Pentanoic Acids
Spectroscopic Techniques for Structural Elucidation of Compounds and Complexes
Spectroscopic methods are fundamental in determining the structural features of 3-(Difluoromethyl)pentanoic acid and its derivatives. Techniques such as Fourier Transform Infrared (FTIR) spectroscopy, electronic spectroscopy, and mass spectrometry provide invaluable insights into the molecular framework and bonding.
Fourier Transform Infrared (FTIR) Spectroscopy: FTIR analysis of difluoromethylated carboxylic acids reveals characteristic absorption bands. For instance, the O-H stretching of the carboxylic acid group is typically observed in the broad region of 3200-2800 cm⁻¹. vulcanchem.com A strong C=O stretching vibration of the carbonyl group also appears in the spectrum. In studies involving metal complexes of similar compounds, such as 2,5-diamino-2-(difluoromethyl)pentanoic acid hydrochloride hydrate, FTIR data can suggest bidentate coordination to metal ions through the oxygen atom of the carboxylate and a nitrogen atom of an amino group. ufms.br Shifts in the characteristic bands of the carboxylic acid and other functional groups upon complexation provide evidence of their involvement in coordination. ufms.brresearchgate.net
Electronic Spectroscopy: UV-Visible spectroscopy is another tool used to characterize these compounds and their metal complexes. The electronic spectra can suggest the geometry around a central metal ion in complexes. For example, studies on metal complexes of 2,5-diamino-2-(difluoromethyl)pentanoic acid have proposed octahedral geometries for Cu(II), Co(II), and Ni(II) complexes based on their electronic spectral data. ufms.br
Mass Spectrometry (MS): Mass spectrometry is a powerful technique for determining the molecular weight and fragmentation patterns of this compound. Electrospray Ionization Mass Spectrometry (ESI-MS) is often employed for the characterization of both the free ligand and its metal complexes. ufms.br High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, aiding in the confirmation of the elemental composition. While low-resolution MS/MS is more common for routine analysis, it can be prone to interferences, especially for smaller perfluorinated carboxylic acids like perfluoropentanoic acid (PFPeA), which has only one major MS/MS transition. nih.gov This highlights the importance of careful method development and validation to avoid misidentification. nih.gov
Table 1: Key Spectroscopic Data for Difluoromethylated Carboxylic Acid Derivatives
| Spectroscopic Technique | Characteristic Feature | Typical Range/Observation | Reference |
| FTIR | O-H stretch (Carboxylic Acid) | 3200-2800 cm⁻¹ (broad) | vulcanchem.com |
| C=O stretch (Carboxylic Acid) | ~1700 cm⁻¹ | vulcanchem.com | |
| Electronic Spectroscopy | d-d transitions (Metal Complexes) | Varies with metal and geometry | ufms.br |
| Mass Spectrometry (ESI-MS) | Molecular Ion Peak [M+H]⁺ or [M-H]⁻ | Corresponds to the molecular weight | ufms.br |
Chromatographic Methods for Purity Assessment and Quantitative Analysis
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) with UV/VIS detection, are indispensable for assessing the purity of this compound and for its quantitative analysis.
High-Performance Liquid Chromatography (HPLC-UV/VIS): Reversed-phase HPLC is a commonly used method for the separation and quantification of carboxylic acids. nih.gov For perfluorinated carboxylic acids (PFCAs), derivatization with a fluorescent reagent can enhance detection sensitivity. nih.gov However, direct UV detection is also feasible. The choice of mobile phase, column, and detector wavelength are critical parameters that need to be optimized for effective separation and quantification. mdpi.com For instance, a method for determining various phytohormones, including carboxylic acids, utilized a multistep linear gradient elution with a C18 column and UV detection at specific wavelengths. mdpi.com The linearity, limit of detection (LOD), and limit of quantification (LOQ) are important validation parameters that demonstrate the method's reliability. nih.govmdpi.com
Challenges in HPLC analysis can include interferences from other compounds in the sample matrix. nih.gov Therefore, meticulous method development, including the use of appropriate internal standards and potentially sample pre-concentration steps like solid-phase extraction (SPE), is crucial for accurate results. nih.gov
Table 2: Illustrative HPLC Method Parameters for Carboxylic Acid Analysis
| Parameter | Typical Condition | Reference |
| Column | Reversed-phase C18 | nih.govmdpi.com |
| Mobile Phase | Gradient elution with acetonitrile/water or methanol/water, often with an acid modifier | nih.govmdpi.com |
| Detection | UV/VIS at a specific wavelength (e.g., 210-220 nm) or after derivatization for fluorescence detection | nih.gov |
| Flow Rate | 0.5 - 1.5 mL/min | nih.govmdpi.com |
| Column Temperature | Ambient to slightly elevated (e.g., 30-40 °C) | mdpi.com |
Advanced Biophysical Techniques for Studying Protein-Ligand Interactions
Understanding how this compound interacts with proteins is crucial for its potential applications. Advanced biophysical techniques provide detailed information on these interactions.
Intact Protein Mass Spectrometry: Native mass spectrometry (nMS) is a powerful tool for studying non-covalent protein-ligand complexes. osu.edu It allows for the characterization of the binding stoichiometry and can provide insights into ligand-induced conformational changes in the protein. osu.edu By analyzing the protein-ligand complex under non-denaturing conditions, researchers can determine the number of ligand molecules bound to the protein. Further fragmentation techniques, such as collision-induced dissociation (CID) or surface-induced dissociation (SID), can help to localize the ligand binding site. osu.edu In studies of other aminotransferase inhibitors, intact protein mass spectrometry has been used to confirm the formation of irreversible adducts within the enzyme's active site. nsf.gov
Development of Spectrophotometric Assays for Compound Quantification in Research Settings
Simple, rapid, and sensitive spectrophotometric methods are valuable for the routine quantification of this compound in research laboratories.
The development of such assays often involves a derivatization reaction that produces a colored product, which can then be measured using a spectrophotometer. metfop.edu.intandfonline.com For carboxylic acids, a common approach is the formation of hydroxamic acids, which form colored complexes with ferric ions. tandfonline.comtandfonline.com Another method involves reacting the carboxylic acid with a derivatizing agent like 2-nitrophenylhydrazine (B1229437) (2-NPH) in the presence of a coupling agent to form a colored hydrazide derivative. tandfonline.com
The development of a spectrophotometric method requires careful optimization of reaction conditions, such as pH, temperature, reaction time, and reagent concentrations, to achieve maximum color development and stability. metfop.edu.in Validation of the method involves determining key analytical parameters like the wavelength of maximum absorbance (λmax), linearity range, molar absorptivity, limit of detection (LOD), and limit of quantification (LOQ). metfop.edu.inresearchgate.net For example, a spectrophotometric method for eflornithine (B1671129) hydrochloride, a related difluoromethylated amino acid, involved reaction with p-dimethylaminobenzaldehyde (PDAB) to produce an orange-colored product with a λmax at 563 nm. metfop.edu.in
Table 3: Example of Analytical Parameters for a Spectrophotometric Assay
| Parameter | Value | Reference |
| λmax | 563 nm | metfop.edu.in |
| Linearity Range | 5–40 µg/mL | metfop.edu.in |
| Molar Absorptivity (ε) | 4.9 × 10³ L/mol·cm | metfop.edu.in |
| Limit of Detection (LOD) | 11.842 µg/mL | metfop.edu.in |
| Limit of Quantification (LOQ) | 39.47 µg/mL | metfop.edu.in |
Biological Activities and Applications in Model Systems Excluding Human Clinical Data
In Vitro Studies of Cellular Processes Affected by Difluoromethylated Carboxylic Acids
Second-generation fluoro-taxoids, including those with a difluoromethyl group, have demonstrated significant cytotoxic effects against a range of human cancer cell lines in vitro. nih.gov These compounds have shown potency that is several times to over 20 times greater than that of paclitaxel (B517696), a widely used chemotherapy agent, particularly against drug-sensitive cancer cell lines. nih.govresearchgate.net The cytotoxic activity of 3'-difluoromethyl-taxoids is notably high and consistent against cell lines such as MCF7-S (breast carcinoma) and LCC6-WT. nih.gov
Furthermore, these analogs are highly effective against multidrug-resistant (MDR) cancer cell lines. nih.govnih.gov They have exhibited potency that is two orders of magnitude higher than paclitaxel against MDR cell lines like MCF7-R and LCC6-MDR. nih.gov Structure-activity relationship studies have highlighted that modifications at the C10 position of the taxoid structure are crucial for enhancing activity against these resistant cell lines. nih.gov The cytotoxic effects are, at least in part, mediated by the induction of apoptosis. For instance, the taxoid analog SB-T-12843 has shown exceptional activity in inducing apoptosis in both MDR-positive and MDR-negative cancer cells. nih.gov
| Cancer Cell Line | Cell Type | Drug Resistance | Observed Potency Compared to Paclitaxel |
|---|---|---|---|
| MCF7-S | Breast Carcinoma | Sensitive | Several times to >20 times more potent nih.gov |
| LCC6-WT | Breast Carcinoma | Sensitive | Comparable to several times more potent nih.govnih.gov |
| H460 | Non-small Cell Lung Carcinoma | Sensitive | Several times to >20 times more potent nih.gov |
| HT-29 | Colon Adenocarcinoma | Sensitive | Several times to >20 times more potent nih.gov |
| MCF7-R | Breast Carcinoma | Resistant (MDR) | Two orders of magnitude more potent nih.gov |
| LCC6-MDR | Breast Carcinoma | Resistant (MDR) | 40-70 times to two orders of magnitude more potent nih.govnih.gov |
Modulation of Enzyme Activity in Non-Human Biological Systems (e.g., ODC, GABA-AT, OAT)
Difluoromethylated carboxylic acid derivatives have been identified as potent modulators of several key enzymes in non-human biological systems.
Ornithine Decarboxylase (ODC): α-Difluoromethylornithine (DFMO), also known as eflornithine (B1671129), is a well-characterized irreversible inhibitor of ornithine decarboxylase (ODC), the rate-limiting enzyme in polyamine biosynthesis. nih.govfrontiersin.orgmdpi.com By acting as a suicide inhibitor, DFMO covalently binds to ODC after being decarboxylated by the enzyme, leading to its inactivation. mdpi.com This inhibition results in the depletion of putrescine and spermidine (B129725). mdpi.com
γ-Aminobutyric Acid Aminotransferase (GABA-AT): (1S, 3S)-3-amino-4-difluoromethylenyl-1-cyclopentanoic acid (CPP-115) has been identified as a potent inactivator of GABA-AT. acs.org Due to the structural similarities between GABA-AT and Ornithine Aminotransferase (OAT), some inactivators of GABA-AT have also been found to inhibit OAT. nih.gov
Ornithine Aminotransferase (OAT): The structural resemblance between OAT and GABA-AT means that many molecules designed to target one can also affect the other. nih.gov For example, gabaculine (B1211371) and 4-amino-5-hexynoic acid are known to inactivate both GABA-AT and OAT with similar potency. nih.gov However, selectivity can be achieved, as demonstrated by compounds designed to be selective inactivators of OAT for potential therapeutic applications. akavatx.com
Assessment of Anti-bacterial Activities of Difluoromethylated Pentanoic Acid Metal Complexes in vitro
Transition metal (II) complexes of 2,5-diamino-2-(difluoromethyl)pentanoic acid have been synthesized and evaluated for their antibacterial properties. ufms.brresearchgate.net These complexes, involving metals such as copper (Cu(II)), cobalt (Co(II)), nickel (Ni(II)), and zinc (Zn(II)), have shown enhanced antibacterial activity compared to the parent ligand against both Gram-positive and Gram-negative bacteria. ufms.brresearchgate.net The ligand coordinates with the metal ions through an oxygen atom of the carboxylate group and a nitrogen atom of the amino group. ufms.brresearchgate.net The increased lipophilicity of the metal complexes is believed to facilitate their permeation through the microbial cell membrane, leading to improved efficacy. researchgate.net
| Microorganism | Gram Stain | Activity of Metal Complexes vs. Parent Compound |
|---|---|---|
| Staphylococcus aureus | Gram-positive | Enhanced activity with lower MIC ufms.br |
| Bacillus subtilis | Gram-positive | Enhanced activity with lower MIC ufms.br |
| Escherichia coli | Gram-negative | Enhanced activity with lower MIC ufms.br |
| Klebsiella pneumoniae | Gram-negative | Enhanced activity with lower MIC ufms.br |
Influence on Biochemical Pathways (e.g., Polyamine Biosynthesis) in Non-Human Models
The most significant impact of difluoromethylated pentanoic acid derivatives on biochemical pathways is the inhibition of polyamine biosynthesis. ufms.br By irreversibly inhibiting ornithine decarboxylase (ODC), α-difluoromethylornithine (DFMO) effectively blocks the conversion of ornithine to putrescine, the first step in the synthesis of polyamines like spermidine and spermine. nih.govmdpi.com Polyamines are essential for cell proliferation and differentiation. semanticscholar.org
In non-human models, the inhibition of polyamine biosynthesis by DFMO has been shown to delay the growth of certain cell types and has been explored for its therapeutic potential. nih.gov The depletion of polyamines can arrest the cell cycle and has been shown to modulate immune responses in some preclinical models, suggesting that its effects extend beyond direct cytostatic mechanisms. nih.govsemanticscholar.org
Future Research Directions and Unexplored Avenues
Development of Novel and Efficient Synthetic Routes for 3-(Difluoromethyl)pentanoic Acid and its Analogs
The synthesis of this compound and its derivatives remains a critical area for development. While methods exist, they often face challenges such as the use of expensive or hazardous reagents, low yields, and limited substrate scope. Future research should focus on creating more practical and scalable synthetic pathways.
Key areas for improvement include:
Catalytic Difluoromethylation: The development of novel catalytic systems, particularly those using earth-abundant metals, could provide more economical and environmentally friendly routes to introduce the difluoromethyl group.
Late-Stage Functionalization: Creating methods for the late-stage introduction of the difluoromethyl group onto a pre-existing pentanoic acid scaffold or its derivatives would significantly streamline the synthesis of analog libraries for biological screening.
Flow Chemistry: The application of continuous flow technologies could offer improved safety, efficiency, and scalability for the synthesis of this compound and related compounds.
A comparative analysis of potential synthetic strategies is presented below:
| Synthetic Strategy | Potential Advantages | Potential Challenges |
| Catalytic Difluoromethylation | Cost-effective, reduced waste, milder reaction conditions. | Catalyst development, substrate scope limitations. |
| Late-Stage Functionalization | Rapid access to diverse analogs, suitable for library synthesis. | Regioselectivity control, functional group tolerance. |
| Flow Chemistry | Enhanced safety, improved scalability, precise reaction control. | Initial setup costs, potential for clogging. |
Rational Design and Synthesis of Advanced Difluoromethylated Carboxylic Acid Derivatives for Specific Biochemical Targets
The difluoromethyl group can serve as a bioisostere for a hydroxyl, thiol, or even a peptide bond, offering a powerful tool for modulating the pharmacokinetic and pharmacodynamic properties of a drug candidate. The rational design of this compound derivatives should be guided by a deep understanding of the target's structure and mechanism.
Future research in this area should focus on:
Structure-Activity Relationship (SAR) Studies: Systematic modifications of the this compound scaffold and evaluation of their biological activity will be crucial for identifying key structural features required for potent and selective inhibition of specific targets.
Conformationally Constrained Analogs: The introduction of cyclic constraints or other rigid elements into the pentanoic acid backbone could lead to derivatives with enhanced binding affinity and selectivity.
Prodrug Strategies: The carboxylic acid moiety can be modified to create prodrugs with improved oral bioavailability and targeted delivery.
Exploration of New Biological Targets and Unconventional Mechanisms of Action for Difluoromethylated Compounds
While difluoromethylated compounds have been explored as inhibitors of various enzymes, there is a vast landscape of potential biological targets that remain unexplored. Future research should venture beyond well-established targets and investigate novel mechanisms of action.
Potential avenues for exploration include:
Allosteric Modulation: Designing derivatives of this compound that bind to allosteric sites on proteins could offer a new paradigm for modulating protein function with high specificity.
Protein-Protein Interaction (PPI) Inhibition: The unique properties of the difluoromethyl group could be harnessed to design molecules that disrupt key protein-protein interactions implicated in disease.
Epigenetic Targets: The exploration of difluoromethylated compounds as modulators of epigenetic enzymes, such as histone deacetylases or methyltransferases, represents a promising frontier in drug discovery.
Integration of Artificial Intelligence and Machine Learning in the Design and Discovery of Next-Generation Difluoromethylated Compounds
The integration of artificial intelligence (AI) and machine learning (ML) can significantly accelerate the discovery and optimization of novel difluoromethylated compounds. These computational tools can analyze vast datasets to identify promising drug candidates and predict their properties.
Key applications of AI and ML in this context include:
Predictive Modeling: AI/ML algorithms can be trained to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of virtual this compound derivatives, enabling the prioritization of compounds for synthesis and testing.
De Novo Drug Design: Generative models can design novel difluoromethylated molecules with desired properties from scratch, expanding the accessible chemical space.
Synthesis Planning: AI tools can assist chemists in devising the most efficient synthetic routes for complex difluoromethylated target molecules.
The synergy between computational approaches and experimental validation will be paramount in unlocking the full therapeutic potential of this compound and its derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
